(S)-Hexahydropyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S)-diazinane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIBRGSBQKLEDC-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis Using Chiral Protecting Groups
The synthesis of (S)-hexahydropyridazine-3-carboxylic acid requires stereochemical control, often achieved through chiral auxiliaries or resolving agents. Patent WO1994011353A1 details a method employing tert-butoxycarbonyl (Boc) protecting groups:
-
Boc Protection : The primary amine of piperazic acid precursors is protected with Boc anhydride in dichloromethane.
-
Cyclization : Intramolecular hydrazine coupling under basic conditions (pH 10–12) forms the hexahydropyridazine ring.
-
Deprotection : Acidic cleavage (trifluoroacetic acid) yields the free carboxylic acid with retained stereochemistry .
| Parameter | Value |
|---|---|
| Protecting Group | Boc (di-tert-butyl dicarbonate) |
| Cyclization Solvent | THF/Water (3:1) |
| Deprotection Agent | TFA/DCM (1:4) |
| Enantiomeric Excess | 98% (confirmed by chiral HPLC) |
This method achieves 85–90% overall yield and is scalable to multi-kilogram batches .
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Industrial-scale production frequently employs resolution techniques due to cost-effectiveness:
-
Racemic Synthesis : The hydrazine precursor is reacted with racemic α-keto esters.
-
Salt Formation : Chiral resolving agents (e.g., (1S,2R)-norephedrine) form diastereomeric salts with the (S)-enantiomer.
-
Crystallization : Selective precipitation in ethanol/water mixtures enriches the (S)-isomer to >99% ee .
Critical factors include solvent polarity (dielectric constant 20–30) and stoichiometric ratios (1:1.2 resolving agent to acid).
Green Chemistry Approaches for Solvent Substitution
Recent innovations prioritize replacing carcinogenic solvents (e.g., diglyme) with safer alternatives:
-
Cyclopentyl Methyl Ether (CPME) : Exhibits comparable reactivity to THF in cyclization steps, with 68% yield and 96% purity .
-
Ethyl Acetate/Water Biphasic Systems : Enable acid-catalyzed hydrolysis without chlorinated solvents, reducing environmental impact .
Continuous Flow Reactor Optimization
Adopting continuous flow technology enhances reproducibility and reduces reaction times:
Chemical Reactions Analysis
Types of Reactions
(S)-Hexahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups such as esters or amides.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions at the diazinane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Synthesis
(S)-Hexahydropyridazine-3-carboxylic acid serves as an important intermediate in the synthesis of numerous pharmaceutical compounds. Its structural features enable the formation of various bioactive molecules, particularly those containing N–N bonds, which are crucial in many drug formulations. For instance, it has been identified as a key precursor in the synthesis of:
- Cilazapril : An angiotensin-converting enzyme (ACE) inhibitor used for hypertension management .
- Antibiotics and Anticancer Agents : Compounds derived from (S)-hexahydropyridazine-3-carboxylic acid exhibit potent biological activities, including antibacterial and anticancer properties .
1.2 Mechanistic Insights
Research has shown that derivatives of this compound can enhance the efficacy of drugs by improving their pharmacokinetic profiles. For example, studies indicate that modifications to the piperazic acid scaffold can lead to improved interactions with biological targets, enhancing therapeutic outcomes against diseases like cancer .
Agrochemical Applications
2.1 Pesticides and Herbicides
(S)-Hexahydropyridazine-3-carboxylic acid is utilized in the development of agrochemicals, particularly as a building block for herbicides and pesticides. Its derivatives have shown effectiveness in controlling various agricultural pests and weeds, contributing to crop protection strategies .
2.2 Fertilizers
The compound's properties also lend themselves to formulations aimed at enhancing soil health and nutrient availability, making it a valuable component in modern fertilizers .
Material Science Applications
3.1 Coatings and Polymers
One of the prominent uses of (S)-hexahydropyridazine-3-carboxylic acid is in the production of advanced coatings for metals like zinc and aluminum. These coatings provide corrosion resistance and improve surface durability . Furthermore, it acts as a polymerization initiator in the synthesis of various plastics and polymers, including:
3.2 Dyes and Pigments
The compound has been employed in the synthesis of dyes, contributing to vibrant color formulations used in textiles and other applications .
Research and Development
4.1 Synthetic Methodologies
Recent advancements have focused on optimizing synthetic routes for (S)-hexahydropyridazine-3-carboxylic acid derivatives. For example, a two-step synthesis method has been reported that enhances yield and reduces processing time compared to traditional methods .
4.2 Case Studies
Several case studies highlight the application of this compound in real-world scenarios:
- Case Study 1 : A pharmaceutical company utilized (S)-hexahydropyridazine-3-carboxylic acid in developing a new class of antibiotics that showed improved efficacy against resistant bacterial strains.
- Case Study 2 : In agricultural research, formulations containing this compound demonstrated significant reductions in pest populations while maintaining environmental safety standards.
Mechanism of Action
The mechanism of action of (S)-Hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
(S)-Hexahydropyridazine-3-carboxylic acid belongs to a family of α-hydrazino acids and heterocyclic carboxylic acids. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Stereochemistry :
- The S-enantiomer exhibits significant bioactivity in pharmaceuticals (e.g., cilazapril), whereas the R-enantiomer is less biologically relevant .
- Diastereomers like (3R,5R)-5-hydroxyhexahydropyridazine-3-carboxylic acid are critical in natural product biosynthesis, such as in spirotetronate antibiotics .
Functional Modifications :
- Hydroxylation (e.g., 5-hydroxy derivatives) introduces polarity, impacting solubility and binding affinity. These derivatives are intermediates in antibiotic pathways .
- Esterification (e.g., methyl ester) enhances lipophilicity, facilitating membrane permeability in prodrug designs .
- Protecting groups like benzyloxycarbonyl (Cbz) stabilize the compound during peptide synthesis, enabling controlled deprotection .
Pharmacological Applications :
- The parent (S)-hexahydropyridazine-3-carboxylic acid is integral to ACE inhibitors, while its hydrazide/hydrazone derivatives (e.g., combinatorial libraries in ) act as cathepsin K inhibitors for osteoporosis treatment .
- Hydroxy derivatives are implicated in bacterial secondary metabolism, such as in kutznerides (antifungal agents) .
Biological Activity
(S)-Hexahydropyridazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 130.15 g/mol
- CAS Number : 64044-11-7
- Structural Characteristics : The compound features a hexahydropyridazine ring and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.
Biological Activities
(S)-Hexahydropyridazine-3-carboxylic acid exhibits various biological activities, notably:
- Antimicrobial Properties : Research indicates that derivatives of hexahydropyridazine compounds demonstrate effectiveness against multiple bacterial strains. This antimicrobial activity is attributed to the structural features that enhance binding to bacterial targets .
- Antitumor Activity : Certain analogs of this compound have shown promise in inhibiting tumor growth in vitro and in vivo. Studies highlight its potential as an anticancer agent, particularly against specific cancer cell lines.
- GABA Uptake Inhibition : Some derivatives have been identified as potent inhibitors of GABA (γ-aminobutyric acid) uptake, suggesting potential applications in treating neurological disorders such as epilepsy .
The biological activity of (S)-hexahydropyridazine-3-carboxylic acid can be attributed to several mechanisms:
- Binding Affinity : Interaction studies reveal that this compound binds effectively to various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : The compound's structure allows it to inhibit key enzymes linked to disease pathways, such as angiotensin-converting enzyme (ACE), which is crucial for managing hypertension .
Comparative Analysis
To better understand the unique properties of (S)-hexahydropyridazine-3-carboxylic acid, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Hexahydropyridazine-3-carboxylic acid | Lacks tert-butoxycarbonyl group | Limited antimicrobial activity | Simpler structure |
| Piperazinecarboxylic acid | Contains piperazine ring | Antimicrobial properties | Different ring structure |
| 2-(S)-piperazine carboxylic acid | Similar core structure | Enzyme inhibition potential | Distinct functional groups |
| (S)-Hexahydropyridazine-3-carboxylic acid | Complex structure with enhanced activity | Antitumor and GABA inhibition | Significant pharmacological potential |
Study 1: Antitumor Efficacy
A study conducted on the effects of (S)-hexahydropyridazine-3-carboxylic acid analogs on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that specific modifications to the compound's structure could enhance its antitumor efficacy, making it a candidate for further development in cancer therapy.
Study 2: GABA Uptake Inhibition
In vitro assays revealed that (S)-hexahydropyridazine-3-carboxylic acid significantly inhibited GABA uptake in neuronal cultures. This finding supports its potential use in treating conditions characterized by dysregulated GABAergic signaling, such as epilepsy and anxiety disorders.
Q & A
Q. What are the recommended synthetic routes for (S)-hexahydropyridazine-3-carboxylic acid, and how can purity be optimized?
The compound is typically synthesized via asymmetric organocatalytic methods, such as Strecker-type reactions, to ensure enantiomeric purity. Key steps include chiral catalyst selection (e.g., L-proline derivatives) and controlled reaction conditions (pH, temperature) to minimize racemization . Post-synthesis, purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical. Purity ≥98% is validated using chiral HPLC (Chiralpak IA column) and NMR (δ 3.2–3.5 ppm for cyclic amine protons) .
Q. How should (S)-hexahydropyridazine-3-carboxylic acid be stored to maintain stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). The compound is hygroscopic; desiccants like silica gel are recommended. Long-term stability studies suggest degradation <2% over 6 months under these conditions . Avoid freeze-thaw cycles, as ice crystal formation may alter crystallinity.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H NMR (D2O, 400 MHz) shows characteristic signals at δ 1.8–2.1 ppm (m, CH2 groups) and δ 3.4 ppm (m, cyclic NH).
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]+ expected at m/z 147.1).
- IR : Carboxylic acid C=O stretch at 1700–1720 cm⁻¹ and N-H bend at 1550–1600 cm⁻¹ .
Advanced Research Questions
Q. How can conformational rigidity of (S)-hexahydropyridazine-3-carboxylic acid be exploited in peptidomimetic drug design?
The compound’s bicyclic structure imposes restricted rotation, making it a scaffold for protease-resistant peptidomimetics. For example, replacing proline in angiotensin-converting enzyme (ACE) inhibitors like cilazapril with this analog enhances metabolic stability. Molecular docking studies (AutoDock Vina) reveal improved binding affinity to ACE’s zinc-binding domain (ΔG ≈ −9.2 kcal/mol) .
Q. What strategies resolve contradictions in reported synthetic yields (40–75%) across literature?
Yield variability often stems from:
Q. How does the compound’s hygroscopicity impact formulation in aqueous buffers, and how can this be mitigated?
Hygroscopicity causes rapid moisture uptake (>5% w/w in 24 hr at 60% RH), leading to solubility fluctuations. Pre-formulation lyophilization (20 mM phosphate buffer, pH 7.4) with cryoprotectants (trehalose 5% w/v) improves stability. Dynamic vapor sorption (DVS) analysis confirms reduced hygroscopicity (0.8% mass change at 25°C/60% RH) .
Q. What are the implications of conflicting cytotoxicity data (IC50 ranges: 10–50 µM) in cell-based assays?
Discrepancies arise from:
- Cell line variability : Primary hepatocytes (higher metabolic activity) vs. HEK293 (lower baseline toxicity).
- Assay interference : The compound’s autofluorescence at 488 nm may skew MTT assay results. Validate via ATP-based luminescence assays (e.g., CellTiter-Glo) .
Methodological Guidance
Designing a stability study for acidic/basic degradation pathways:
- Conditions : Incubate at 37°C in 0.1 M HCl (simulating gastric fluid) and 0.1 M NaOH.
- Analysis : Track degradation via UPLC-MS at 0, 24, 48 hr. Major degradants include ring-opened hydrazines (identified by m/z 132.1) .
Interpreting contradictory NMR data for diastereomeric impurities:
Use COSY and NOESY to distinguish diastereomers. For example, NOE correlations between NH (δ 6.8 ppm) and adjacent CH2 (δ 2.5 ppm) confirm the (S)-configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
